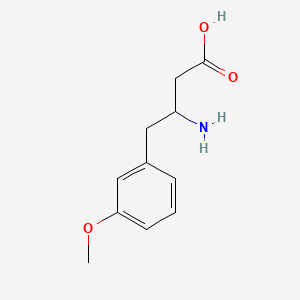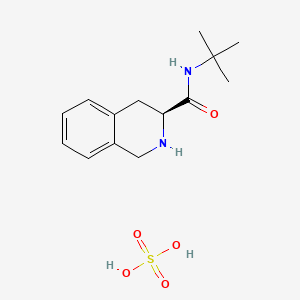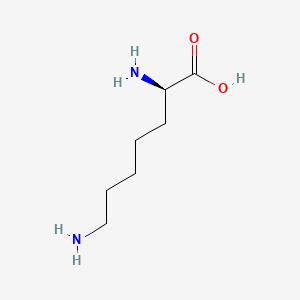
Hydrure de potassium tris(3-(3-pyridyl)-5-méthylpyrazol-1-yl)borate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium hydrotris(3-(3-pyridyl)-5-methylpyrazol-1-yl)borate is a type of hydrotris(pyrazolyl)borate ligand. These ligands are synthesized from corresponding pyrazoles and KBH4 . They are crystallized as their hydrated potassium salts .
Synthesis Analysis
The synthesis of these ligands involves the reaction of the corresponding pyrazoles with KBH4 . The reaction takes place under mild conditions, allowing for the selective synthesis of bis-, tris-, or tetrakis(pyrazolyl)borates .Molecular Structure Analysis
In the solid state, these ligands crystallize as their hydrated potassium salts . For example, KTp3Py,Me·H2O is a coordination polymer in which two of the three pyridine nitrogens of each Tp3Py,Me ligand are used to coordinate neighboring potassium ions .Chemical Reactions Analysis
These ligands have been used in various chemical reactions. For example, they have been used in Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .Mécanisme D'action
Target of Action
Potassium hydrotris(3-(3-pyridyl)-5-methylpyrazol-1-yl)borate, also known as MFCD01862446, is a boron-based compound. Boron-based compounds are generally known for their ability to form stable complexes with various metal ions, suggesting that metal ions could be potential targets .
Mode of Action
It’s known that boron-based compounds like mfcd01862446 are often used in suzuki–miyaura cross-coupling reactions . In these reactions, the boron compound acts as a nucleophile, transferring an organic group from boron to a metal catalyst, such as palladium . This suggests that MFCD01862446 may interact with its targets through similar nucleophilic mechanisms.
Biochemical Pathways
Given its potential use in suzuki–miyaura cross-coupling reactions , it can be inferred that MFCD01862446 may play a role in carbon-carbon bond formation, which is a fundamental process in organic synthesis.
Result of Action
Given its potential use in suzuki–miyaura cross-coupling reactions , it can be inferred that MFCD01862446 may facilitate the formation of carbon-carbon bonds, which could have various effects depending on the specific context of the reaction.
Avantages Et Limitations Des Expériences En Laboratoire
KP(py)3B has several advantages as a research tool. It is a stable compound that can be easily synthesized and purified. It has a high affinity for metal ions and can form stable complexes, making it useful in various catalytic reactions. However, the compound has some limitations, including its low solubility in water and some organic solvents. It also has a tendency to form aggregates, which can affect its activity and stability.
Orientations Futures
KP(py)3B has shown promising results in various scientific research applications, and there are several future directions for further research. One area of interest is the development of new metal complexes using KP(py)3B as a ligand. Another direction is the investigation of its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders. Furthermore, the compound's properties as a sensor for metal ions can be explored further, with potential applications in environmental monitoring and industrial processes.
Conclusion:
In conclusion, KP(py)3B is a versatile compound with potential applications in various scientific research fields. Its unique properties, including its high affinity for metal ions and stability, make it a useful research tool. Further research is required to elucidate its mechanism of action and explore its potential applications in catalysis, material science, and biochemistry.
Méthodes De Synthèse
The synthesis of KP(py)3B involves the reaction of potassium hydroxide, boric acid, and 3-(3-pyridyl)-5-methylpyrazole in methanol. The reaction mixture is stirred at room temperature for several hours, followed by filtration and recrystallization to obtain the final product. The yield of the product depends on the reaction conditions, and various modifications have been made to improve the yield and purity of the compound.
Applications De Recherche Scientifique
Chimie de coordination et formation de complexes
Les tris(pyrazolyl)borates, y compris l'hydrure de potassium tris(3-(3-pyridyl)-5-méthylpyrazol-1-yl)borate, servent de ligands polyvalents en chimie de coordination. Leur structure hexadentée leur permet de former des complexes stables avec les ions métalliques. Les chercheurs ont complexé ce ligand avec des lanthanides, des actinides et des métaux de transition, révélant divers modes de coordination et des stoechiométries . Comprendre ces interactions est crucial pour concevoir de nouveaux catalyseurs, capteurs et matériaux.
Catalyse et couplage Suzuki–Miyaura
Les borates jouent un rôle essentiel en catalyse. Le couplage croisé de Suzuki–Miyaura, une réaction de formation de liaison carbone-carbone largement appliquée, repose sur des réactifs borés. L'this compound pourrait potentiellement servir de ligand ou de catalyseur dans de telles réactions . Sa structure unique peut influencer la réactivité et la sélectivité.
Électrodes sélectives d'ions (ISE)
Les dérivés d'arylborate trouvent une utilisation comme sites anioniques lipophiles dans les électrodes sélectives d'ions (ISE) à membrane polymère. Les tris(pyrazolyl)borates, y compris notre composé, contribuent à la détection sélective d'ions spécifiques. Leur capacité à se lier aux ions métalliques améliore les performances des ISE .
Propriétés
InChI |
InChI=1S/C27H24BN9.K/c1-19-13-25(22-7-4-10-29-16-22)32-35(19)28(36-20(2)14-26(33-36)23-8-5-11-30-17-23)37-21(3)15-27(34-37)24-9-6-12-31-18-24;/h4-18H,1-3H3;/q-1;+1 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGFWQPAJQMDSFQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](N1C(=CC(=N1)C2=CN=CC=C2)C)(N3C(=CC(=N3)C4=CN=CC=C4)C)N5C(=CC(=N5)C6=CN=CC=C6)C.[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24BKN9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,2,4,7,8-Pentaazaspiro[4.4]nonane](/img/structure/B575840.png)
![7-Isopropyl-6,7-dihydropyrazolo[1,5-a]pyrimidine](/img/structure/B575843.png)
![2,3-Dihydro-1H-pyrrolo[1,2-a]benzimidazol-5-amine](/img/structure/B575847.png)
![2-[4-Methoxy-5-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)penta-1,3-dien-1-yl]-1,3,3-trimethyl-3H-indol-1-ium perchlorate](/img/structure/B575848.png)



